molecular formula C11H8F9NO2S B13413132 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- CAS No. 68298-07-7

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)-

Katalognummer: B13413132
CAS-Nummer: 68298-07-7
Molekulargewicht: 389.24 g/mol
InChI-Schlüssel: WZKSJOOHUDPYFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- is a perfluorinated compound known for its unique chemical properties. The compound’s molecular formula is C8HF18NO4S2, and it has a molecular weight of 581.199 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- can be synthesized through the electrochemical fluorination of sulfolane . This method involves the use of an electrochemical cell where sulfolane is subjected to fluorination under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrochemical fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound during production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound is known to participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Substitution reactions often require specific catalysts and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can produce a wide range of substituted products.

Wissenschaftliche Forschungsanwendungen

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular processes through its unique chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-(phenylmethyl)- is unique due to its specific perfluorinated structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and resistance to chemical degradation.

Eigenschaften

CAS-Nummer

68298-07-7

Molekularformel

C11H8F9NO2S

Molekulargewicht

389.24 g/mol

IUPAC-Name

N-benzyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide

InChI

InChI=1S/C11H8F9NO2S/c12-8(13,10(16,17)18)9(14,15)11(19,20)24(22,23)21-6-7-4-2-1-3-5-7/h1-5,21H,6H2

InChI-Schlüssel

WZKSJOOHUDPYFG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.